molecular formula C13H16ClNO2S B12833421 1-Pentyl-1H-indole-3-sulfonyl chloride

1-Pentyl-1H-indole-3-sulfonyl chloride

Cat. No.: B12833421
M. Wt: 285.79 g/mol
InChI Key: SQNRJIQDZNUFDM-UHFFFAOYSA-N
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Description

1-Pentyl-1H-indole-3-sulfonyl chloride is a specialized sulfonyl chloride derivative of indole, characterized by a pentyl (C₅H₁₁) substituent at the 1-position of the indole ring and a sulfonyl chloride (-SO₂Cl) group at the 3-position. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, widely used to introduce sulfonamide or sulfonate functionalities into target molecules.

Key inferred properties:

  • Molecular Formula: C₁₃H₁₆ClNO₂S (calculated based on indole core + substituents).
  • Reactivity: The sulfonyl chloride group enables nucleophilic substitution reactions, while the pentyl chain may enhance solubility in nonpolar solvents compared to shorter alkyl or aryl substituents.
  • Applications: Likely serves as a precursor for sulfonamide-based pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C13H16ClNO2S

Molecular Weight

285.79 g/mol

IUPAC Name

1-pentylindole-3-sulfonyl chloride

InChI

InChI=1S/C13H16ClNO2S/c1-2-3-6-9-15-10-13(18(14,16)17)11-7-4-5-8-12(11)15/h4-5,7-8,10H,2-3,6,9H2,1H3

InChI Key

SQNRJIQDZNUFDM-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Pentyl-1H-indole-3-sulfonyl chloride typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The resulting indole can then be functionalized with a pentyl group through N-alkylation reactions.

Mechanism of Action

The mechanism of action of 1-Pentyl-1H-indole-3-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds and modulation of their activity . This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-pentyl-1H-indole-3-sulfonyl chloride with structurally related indole sulfonyl chlorides:

Property 1-Pentyl-1H-indole-3-sulfonyl chloride 1-(Phenylsulfonyl)-1H-indole-3-sulfonyl chloride 1-Methyl-1H-indole-3-sulfonyl chloride
CAS Number Not reported 535930-73-5 1158209-10-9
Molecular Weight ~285.84 (calculated) 355.82 ~229.52 (calculated)
Molecular Formula C₁₃H₁₆ClNO₂S C₁₄H₁₀ClNO₄S₂ C₉H₈ClNO₂S
Substituent Pentyl (C₅H₁₁) Phenylsulfonyl (C₆H₅SO₂) Methyl (CH₃)
Storage Conditions Likely 2–8°C (inferred) 2–8°C under inert atmosphere Not specified
Reactivity Moderate (alkyl donor) Lower (electron-withdrawing aryl group) Higher (smaller steric hindrance)
Solubility Higher in organic solvents Lower (polarity from sulfonyl groups) Moderate
Hazard Profile Likely corrosive, moisture-sensitive Corrosive (GHS05), H314, H335 Similar to analogs

Structural and Functional Differences

  • Substituent Effects :

    • The pentyl group (C₅H₁₁) is an electron-donating alkyl chain, which increases hydrophobicity and may enhance membrane permeability in bioactive molecules.
    • The phenylsulfonyl group (C₆H₅SO₂) introduces steric bulk and electron-withdrawing effects, reducing reactivity toward electrophiles but stabilizing the sulfonyl chloride moiety .
    • The methyl group (CH₃) offers minimal steric hindrance, favoring faster reaction kinetics in nucleophilic substitutions .
  • Phenylsulfonyl derivative: Suited for creating bis-sulfonylated compounds or catalysts in ionic liquid-mediated reactions (e.g., transition metal catalysis) . Methyl derivative: A simpler scaffold for high-throughput derivatization in medicinal chemistry.

Stability and Handling

  • All sulfonyl chlorides are moisture-sensitive and require inert storage conditions. The phenylsulfonyl variant’s higher molecular weight and dual sulfonyl groups may necessitate stricter temperature control .

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